Cas no 2091029-40-0 (Methyl 3-chloro-2-fluoro-6-iodobenzoate)
Methyl 3-chloro-2-fluoro-6-iodobenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-chloro-2-fluoro-6-iodobenzoate
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- Inchi: 1S/C8H5ClFIO2/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3H,1H3
- InChI Key: NNQNDPXSOOTOFD-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=C(I)C=CC(Cl)=C1F
Methyl 3-chloro-2-fluoro-6-iodobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB607810-250mg |
Methyl 3-chloro-2-fluoro-6-iodobenzoate; . |
2091029-40-0 | 250mg |
€226.30 | 2024-07-19 | ||
| abcr | AB607810-1g |
Methyl 3-chloro-2-fluoro-6-iodobenzoate; . |
2091029-40-0 | 1g |
€401.00 | 2024-07-19 | ||
| abcr | AB607810-5g |
Methyl 3-chloro-2-fluoro-6-iodobenzoate; . |
2091029-40-0 | 5g |
€1298.10 | 2024-07-19 | ||
| abcr | AB607810-10g |
Methyl 3-chloro-2-fluoro-6-iodobenzoate; . |
2091029-40-0 | 10g |
€2167.30 | 2024-07-19 | ||
| Aaron | AR022KYG-500mg |
Methyl 3-chloro-2-fluoro-6-iodobenzoate |
2091029-40-0 | 95% | 500mg |
$318.00 | 2025-02-13 | |
| Aaron | AR022KYG-1g |
Methyl 3-chloro-2-fluoro-6-iodobenzoate |
2091029-40-0 | 95% | 1g |
$424.00 | 2025-02-13 |
Methyl 3-chloro-2-fluoro-6-iodobenzoate Suppliers
Methyl 3-chloro-2-fluoro-6-iodobenzoate Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on Methyl 3-chloro-2-fluoro-6-iodobenzoate
Methyl 3-chloro-2-fluoro-6-iodobenzoate (CAS No. 2091029-40-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 3-chloro-2-fluoro-6-iodobenzoate (CAS No. 2091029-40-0) is a highly versatile and valuable intermediate in the realm of organic synthesis, particularly within the pharmaceutical industry. This compound, characterized by its unique structural composition, has garnered significant attention due to its role in the development of novel therapeutic agents. The presence of multiple heteroatoms—chlorine, fluorine, and iodine—enables a wide array of chemical transformations, making it an indispensable building block for synthetic chemists.
The< strong>3-chloro and 2-fluoro substituents on the benzoate core contribute to the compound's reactivity, facilitating nucleophilic aromatic substitution and cross-coupling reactions. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high biological activity. Furthermore, the 6-iodo moiety serves as a convenient handle for further functionalization via palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Stille couplings. These transformations are widely employed in the synthesis of biaryl compounds, which are prevalent in many pharmacologically active molecules.
In recent years, the pharmaceutical industry has witnessed a surge in the development of targeted therapies, particularly in oncology and inflammatory diseases. Methyl 3-chloro-2-fluoro-6-iodobenzoate has emerged as a critical intermediate in several drug discovery campaigns. For instance, its incorporation into kinase inhibitors has shown promise in preclinical studies due to its ability to modulate protein-protein interactions effectively. The fluorine atom, in particular, is known to enhance metabolic stability and binding affinity, attributes that are highly sought after in drug design.
The< strong>fluorine-containing analogs derived from this intermediate have been extensively studied for their potential applications in antiviral and antibacterial therapies. The electron-withdrawing nature of fluorine can influence the electronic properties of the molecule, thereby tuning its pharmacokinetic profile. This has led to the exploration of fluorinated benzoates as scaffolds for developing next-generation antibiotics that can overcome emerging drug resistance mechanisms.
The< strong>iodo substituent on Methyl 3-chloro-2-fluoro-6-iodobenzoate also plays a crucial role in medicinal chemistry. Iodobenzene derivatives are frequently employed in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. These radiotracers are invaluable tools for diagnosing neurological disorders and cancer by providing high-resolution images of target tissues. The ease with which the iodine atom can be replaced by other functional groups makes this intermediate a preferred choice for such applications.
Synthetic methodologies involving Methyl 3-chloro-2-fluoro-6-iodobenzoate have been optimized to ensure high yields and purity, meeting the stringent requirements of pharmaceutical manufacturing. Advanced techniques such as flow chemistry have been adapted to streamline the synthesis process, reducing reaction times and minimizing waste generation. These innovations align with the growing emphasis on sustainable chemistry practices within the industry.
The versatility of Methyl 3-chloro-2-fluoro-6-iodobenzoate extends beyond pharmaceutical applications. It has been utilized in materials science for the development of organic electronic devices, where its ability to undergo cross-coupling reactions under mild conditions is particularly advantageous. Additionally, researchers have explored its use in agrochemicals, aiming to create novel pesticides with improved efficacy and environmental compatibility.
The future prospects of Methyl 3-chloro-2-fluoro-6-iodobenzoate are promising, with ongoing research focusing on expanding its utility in drug discovery and beyond. The integration of machine learning algorithms into molecular design is enabling more rapid identification of promising candidates derived from this intermediate. Such computational approaches are accelerating the pace at which new therapeutic agents are developed, offering hope for treating previously unmet medical needs.
In conclusion, Methyl 3-chloro-2-fluoro-6-iodobenzoate (CAS No. 2091029-40-0) stands as a cornerstone in modern synthetic chemistry. Its unique structural features and reactivity make it an indispensable tool for pharmaceutical scientists and researchers across various disciplines. As our understanding of molecular interactions deepens and new synthetic techniques emerge, the importance of this compound is likely to grow even further.
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